1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene
Description
1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene is a brominated aromatic compound featuring a central benzene ring substituted with two fluorine atoms at the 2- and 4-positions and a phenoxy group at the 1-position. The phenoxy group is further functionalized with a bromomethyl substituent at its 3-position. The compound’s molecular formula is C₁₅H₁₂BrF₂O, with a molar mass of 341.16 g/mol.
Properties
IUPAC Name |
1-[[3-(bromomethyl)phenoxy]methyl]-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF2O/c15-8-10-2-1-3-13(6-10)18-9-11-4-5-12(16)7-14(11)17/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCWLAROHQZESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)F)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzene and 3-(bromomethyl)phenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and hydrogen gas (H2) with a palladium catalyst for reduction.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions results in the formation of a phenol derivative.
Scientific Research Applications
1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluorobenzene ring may also interact with hydrophobic pockets in target molecules, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional group similarities with 1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene, enabling comparative analysis of their properties and applications:
3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1)
- Molecular Formula : C₂₁H₁₆F₂O₃
- Molecular Weight : 354.35 g/mol
- Key Features: Contains two 4-fluorobenzyloxy groups attached to a benzaldehyde core. Synthesized via nucleophilic substitution using 1-(bromomethyl)-4-fluorobenzene and K₂CO₃ in acetonitrile at 80°C .
- Comparison : Unlike the target compound, B1 lacks a bromomethyl group but shares fluorine substitution and ether linkages. Its aldehyde group enables further functionalization, whereas the bromine in the target compound offers distinct reactivity in cross-coupling reactions.
1-{(Z)-1-[3-(4-Bromophenoxy)propoxy]-1-(2,4-difluorophenyl)prop-1-en-2-yl}-1H-1,2,4-triazol-4-ium nitrate
- Molecular Formula: C₂₀H₁₈BrF₂N₃O₅⁺·NO₃⁻
- Molecular Weight : 569.23 g/mol (cation + nitrate)
- Key Features: Combines a 4-bromophenoxy group, difluorophenyl ring, and a triazolium moiety.
- Comparison : The presence of a triazolium ion distinguishes this compound from the target molecule, likely enhancing solubility in polar solvents. Both compounds exhibit fluorine and bromine substituents, but the target lacks heterocyclic components.
1-(3-Bromopropyl)-3-chloro-4-(difluoromethoxy)benzene
- Molecular Formula : C₁₀H₁₀BrClF₂O
- Molecular Weight : 299.54 g/mol
- Key Features :
- Comparison: The bromopropyl chain offers flexibility for further alkylation, contrasting with the rigid bromomethyl-phenoxy linkage in the target compound. Chlorine substitution may confer greater stability but lower reactivity compared to fluorine.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Synthetic Utility :
- The target compound’s bromomethyl group is critical for nucleophilic substitutions (e.g., Suzuki coupling), whereas compounds like B1 rely on aldehyde groups for condensation reactions .
- Bromine in the target compound may enhance electrophilicity compared to chlorine in 1-(3-bromopropyl)-3-chloro-4-(difluoromethoxy)benzene .
Physicochemical Properties: Fluorine substituents in all compared compounds reduce polarizability and increase metabolic stability, making them favorable in drug design. The triazolium nitrate group in the compound from introduces ionic character, improving aqueous solubility relative to the non-ionic target molecule .
Applications :
- The target compound’s structure suggests utility in synthesizing fluorinated liquid crystals or bioactive molecules, whereas B1 is explicitly used in β-blocker intermediates .
Biological Activity
1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene, with the CAS number 1275557-33-9, is a synthetic organic compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
- Molecular Formula : C14H11BrF2O
- Molecular Weight : 313.14 g/mol
- Structure : The compound features a difluorobenzene moiety linked to a bromomethyl phenoxy group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1275557-33-9 |
| Molecular Weight | 313.14 g/mol |
| Molecular Formula | C14H11BrF2O |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study on structurally related fluorinated compounds demonstrated significant activity against various fungal strains, particularly Candida albicans. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 0.31 μg/mL for some analogs, suggesting that the difluorobenzene structure enhances antifungal efficacy .
The proposed mechanism of action for related compounds involves the inhibition of key enzymes involved in fungal cell membrane synthesis. Specifically, these compounds may target lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity, leading to cell death .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various mammalian cell lines. Results indicated that while some derivatives displayed potent antimicrobial activity, they also exhibited varying degrees of cytotoxicity. For instance, one study reported that certain analogs had selective toxicity against cancer cell lines while sparing normal cells .
Study 1: Efficacy Against Candida albicans
A pivotal study evaluated the effectiveness of this compound in a murine model infected with Candida albicans. Mice treated with a dose of 50 mg/kg showed a significant increase in survival rates compared to untreated controls. The study concluded that the compound could be a promising candidate for antifungal therapy .
Study 2: Antiparasitic Activity
Another investigation focused on the antiparasitic potential of compounds with similar structures. The results indicated that certain derivatives exhibited strong activity against Trypanosoma cruzi, with MIC values reaching as low as 0.033 μg/mL. This suggests a potential role for these compounds in treating parasitic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
